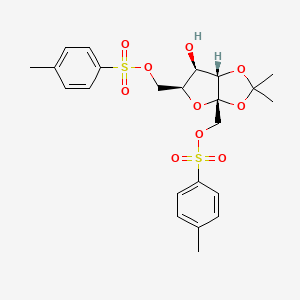

2,3-O-Isopropylidene-1,6-ditosyl-L-sorbose

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

[(3aS,5S,6R,6aS)-6-hydroxy-2,2-dimethyl-3a-[(4-methylphenyl)sulfonyloxymethyl]-6,6a-dihydro-5H-furo[2,3-d][1,3]dioxol-5-yl]methyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28O10S2/c1-15-5-9-17(10-6-15)34(25,26)29-13-19-20(24)21-23(31-19,33-22(3,4)32-21)14-30-35(27,28)18-11-7-16(2)8-12-18/h5-12,19-21,24H,13-14H2,1-4H3/t19-,20+,21-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWMGKKKBAWACGX-KGSLCBSSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2C(C3C(O2)(OC(O3)(C)C)COS(=O)(=O)C4=CC=C(C=C4)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC[C@H]2[C@H]([C@H]3[C@@](O2)(OC(O3)(C)C)COS(=O)(=O)C4=CC=C(C=C4)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101132627 | |

| Record name | α-L-Sorbofuranose, 2,3-O-(1-methylethylidene)-, 1,6-bis(4-methylbenzenesulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101132627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

528.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2484-55-1 | |

| Record name | α-L-Sorbofuranose, 2,3-O-(1-methylethylidene)-, 1,6-bis(4-methylbenzenesulfonate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2484-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-L-Sorbofuranose, 2,3-O-(1-methylethylidene)-, 1,6-bis(4-methylbenzenesulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101132627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3-O-Isopropylidene-1,6-ditosyl-L-sorbose: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-O-Isopropylidene-1,6-ditosyl-L-sorbose is a selectively protected carbohydrate derivative of L-sorbose, a naturally occurring ketose. This compound serves as a valuable intermediate in synthetic organic chemistry, particularly in the field of glycobiology and the development of novel therapeutics. The strategic installation of an isopropylidene group at the 2 and 3 positions, and tosyl groups at the primary 1 and 6 positions, renders the remaining hydroxyl groups available for further chemical modification. This guide provides a comprehensive overview of the physical and chemical properties of this compound, a detailed protocol for its synthesis, and a discussion of its potential applications in research and drug development.

Physicochemical Properties

This compound is a white to off-white crystalline solid. Its structure combines the rigidity of the furanose ring with the conformational constraints imposed by the isopropylidene and tosyl groups, influencing its reactivity and physical properties.

| Property | Value | Source(s) |

| CAS Number | 2484-55-1 | [1] |

| Molecular Formula | C₂₂H₂₆O₁₀S₂ | [1] |

| Molecular Weight | 514.57 g/mol | [1] |

| Melting Point | 118-120 °C | [2] |

| Solubility | Soluble in chloroform and methanol. | [2] |

| Storage | Recommended long-term storage at -20°C. May be stored at room temperature for short periods. | [2] |

Structural Elucidation:

Synthesis of this compound

The synthesis of this compound is a two-step process starting from L-sorbose. The first step involves the selective protection of the 2,3-hydroxyl groups using an isopropylidene group. The second step is the ditosylation of the primary hydroxyl groups at the 1 and 6 positions.

Diagram of the Synthetic Pathway

Caption: Synthetic route to this compound.

Experimental Protocols

Part 1: Synthesis of 2,3-O-Isopropylidene-L-sorbofuranose

This procedure is adapted from established methods for the isopropylidenation of sugars.[3]

Materials:

-

L-Sorbose

-

Acetone (anhydrous)

-

2,2-Dimethoxypropane

-

p-Toluenesulfonic acid monohydrate (catalytic amount)

-

Sodium bicarbonate (saturated aqueous solution)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Suspend L-sorbose in anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer.

-

Add 2,2-dimethoxypropane to the suspension.

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate to the mixture.

-

Stir the reaction mixture at room temperature until the L-sorbose has completely dissolved and thin-layer chromatography (TLC) indicates the formation of a major, less polar product.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the solution is neutral.

-

Remove the acetone under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to yield pure 2,3-O-Isopropylidene-L-sorbofuranose.

Causality Behind Experimental Choices:

-

2,2-Dimethoxypropane and Acetone: These reagents act as both the solvent and the source of the isopropylidene group. The reaction is an equilibrium, and the use of excess acetone and a water scavenger (2,2-dimethoxypropane) drives the reaction towards the formation of the acetal.

-

p-Toluenesulfonic acid: This is an effective acidic catalyst for the formation of the isopropylidene acetal.

-

Sodium bicarbonate: This is used to neutralize the acidic catalyst and stop the reaction, preventing potential hydrolysis of the product during workup.

Part 2: Synthesis of this compound

This protocol is based on standard tosylation procedures for primary alcohols in carbohydrate chemistry.[4]

Materials:

-

2,3-O-Isopropylidene-L-sorbofuranose

-

Pyridine (anhydrous)

-

p-Toluenesulfonyl chloride (TsCl)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (1 M aqueous solution)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve 2,3-O-Isopropylidene-L-sorbofuranose in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution in an ice bath (0 °C).

-

Slowly add p-toluenesulfonyl chloride (at least 2 equivalents) to the cooled solution with stirring.

-

Allow the reaction mixture to slowly warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material and the formation of a less polar product.

-

Cool the reaction mixture again in an ice bath and slowly add 1 M HCl to quench the reaction and neutralize the pyridine.

-

Extract the mixture with dichloromethane (3 x volumes).

-

Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound as a white solid.

Causality Behind Experimental Choices:

-

Pyridine: Acts as a base to neutralize the HCl generated during the reaction and also as a catalyst.

-

p-Toluenesulfonyl chloride: The reagent that introduces the tosyl groups. Using a slight excess ensures the complete tosylation of both primary hydroxyl groups.

-

Inert atmosphere and anhydrous conditions: Tosyl chloride is sensitive to moisture, and these precautions prevent its hydrolysis.

-

Aqueous workup: The series of washes removes pyridine hydrochloride, excess pyridine, and any remaining reagents.

Chemical Reactivity and Applications

The chemical reactivity of this compound is dominated by the two tosylate groups at the primary C1 and C6 positions. As excellent leaving groups, they facilitate nucleophilic substitution reactions, allowing for the introduction of a wide range of functionalities.

Diagram of Key Reactions

Caption: Representative nucleophilic substitution reactions.

This reactivity makes this compound a valuable precursor for the synthesis of:

-

Iminosugars: The introduction of nitrogen-containing functional groups can lead to the formation of iminosugars, which are known for their glycosidase inhibitory activity and have potential as antiviral and anticancer agents.

-

Thiosugars: The displacement of the tosyl groups with sulfur nucleophiles can be used to synthesize thiosugars, which are of interest for their potential biological activities.

-

Modified Carbohydrates: This intermediate can be used to construct more complex carbohydrate structures and glycoconjugates for research in glycobiology.

Characterization

A combination of spectroscopic techniques is used to confirm the identity and purity of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include the characteristic aromatic protons of the two tosyl groups (two doublets in the range of 7-8 ppm), the methyl protons of the tosyl groups (a singlet around 2.4 ppm), the methyl protons of the isopropylidene group (two singlets around 1.3-1.5 ppm), and the protons of the sorbofuranose ring.

-

¹³C NMR: Key signals would include those for the aromatic carbons of the tosyl groups, the carbons of the sorbofuranose ring, the quaternary carbon of the isopropylidene group, and the methyl carbons of both the tosyl and isopropylidene groups.

-

-

Infrared (IR) Spectroscopy: Characteristic absorption bands would be expected for the sulfonate ester groups (around 1360 and 1175 cm⁻¹), as well as C-H and C-O stretching vibrations.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of the compound (514.57 g/mol ) would be expected, along with characteristic fragmentation patterns.

-

Optical Rotation: As a chiral molecule derived from L-sorbose, it will exhibit a specific optical rotation that can be measured using a polarimeter.

Conclusion

This compound is a key synthetic intermediate with significant potential in carbohydrate chemistry and drug discovery. Its well-defined structure and the reactivity of the tosyl groups allow for the precise introduction of various functionalities, paving the way for the synthesis of novel bioactive molecules. The synthetic protocols outlined in this guide, based on established and reliable chemical transformations, provide a clear pathway for the preparation of this valuable compound for research and development purposes.

References

- Fehér, Ö., & Vargha, L. (1966). 1-O-Benzyl-2,3-O-isopropylidene-6-O-tosyl-α-l-sorbofuranose. Acta Chimica Academiae Scientiarum Hungaricae, 50(1-4), 371-379.

-

SJZ Chem-Pharm Co., Ltd. This compound. [Link]

-

The Royal Society of Chemistry. EXPERIMENTAL SUPPORTING INFORMATION. [Link]

-

Organic Syntheses. 1,4-DI-O-ALKYL THREITOLS FROM TARTARIC ACID: 1,4-DI-O-BENZYL-L-THREITOL. [Link]

- López-Vidal, E. M., Gregory, G. L., Kociok-Köhn, G., & Buchard, A. (2018).

- Ramasastri, B. V., & Blakley, R. L. (1963). OPTICAL ROTATIONS OF THE DIASTEREOISOMERS OF DL, L-METHYLENETETRAHYDROFOLATE.

- Jiang, R., Zong, G., Liang, X., Jin, S., Zhang, J., & Wang, D. (2014). Direct 2,3-O-isopropylidenation of α-d-mannopyranosides and the preparation of 3,6-branched mannose trisaccharides. Molecules, 19(5), 6683-6693.

- Wolnica, K., Dulski, M., Kamińska, E., & Paluch, M. (2018). Comparison of experimental Raman spectra of molten L-sorbose in the...

- Bouř, P., Kapitán, J., & Sychrovský, V. (2020). Raman Optical Activity of Glucose and Sorbose in Extended Wavenumber Range. ChemPhysChem, 21(12), 1272-1279.

Sources

A Technical Guide to the Spectroscopic Characterization of 2,3-O-Isopropylidene-1,6-ditosyl-L-sorbose

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of carbohydrate chemistry and drug development, the precise structural elucidation of synthetic intermediates is paramount. 2,3-O-Isopropylidene-1,6-ditosyl-L-sorbose stands as a key building block, its journey from a common monosaccharide to a versatile precursor hinging on the strategic protection and activation of its hydroxyl groups. This guide, intended for the discerning researcher, offers a deep dive into the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data that define this molecule. Moving beyond a mere catalog of spectral data, we will explore the causal relationships between the molecular structure and its spectroscopic signature, providing a framework for the confident identification and utilization of this important compound.

The Genesis: Synthesis and Structural Logic

The journey to this compound begins with L-sorbose, a naturally occurring ketohexose. The synthetic strategy is a testament to the principles of regioselective protection and activation.

First, the C2 and C3 hydroxyl groups are protected as an isopropylidene ketal. This is a common strategy in carbohydrate chemistry to shield vicinal diols.[1] The reaction of L-sorbose with acetone or a related reagent under acidic catalysis selectively forms the 2,3-O-isopropylidene derivative. This selectivity arises from the favorable stereochemistry of the cis-diols at these positions.

Subsequently, the primary hydroxyl groups at C1 and C6 are activated by tosylation. The use of p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine converts the hydroxyl groups into tosylates, which are excellent leaving groups in nucleophilic substitution reactions.[2] This selective tosylation of the primary hydroxyls over the remaining secondary hydroxyl at C4 is a result of the greater steric accessibility of the primary positions.

Experimental Protocol: Synthesis of this compound

-

Isopropylidenation of L-Sorbose: To a suspension of L-sorbose in anhydrous acetone, a catalytic amount of a Lewis acid (e.g., zinc chloride) or a strong protic acid (e.g., sulfuric acid) is added. The mixture is stirred at room temperature until the L-sorbose has completely dissolved, indicating the formation of the isopropylidene ketal. The reaction is then neutralized, filtered, and the solvent evaporated to yield 2,3-O-Isopropylidene-L-sorbose.

-

Ditosylation: The dried 2,3-O-Isopropylidene-L-sorbose is dissolved in anhydrous pyridine and cooled in an ice bath. A stoichiometric excess of p-toluenesulfonyl chloride is added portion-wise, and the reaction is stirred at low temperature, gradually warming to room temperature. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is worked up by extraction and purified by column chromatography to yield the final product.

Deciphering the Code: NMR Spectroscopic Analysis

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will exhibit distinct signals corresponding to the protons of the sorbose backbone, the isopropylidene group, and the two tosyl groups.

| Proton(s) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Justification |

| H1a, H1b | ~4.2 - 4.5 | d, d (geminal coupling) | Protons on a carbon adjacent to an oxygen and the tosyl group will be deshielded. |

| H3 | ~4.3 - 4.6 | d | Coupled to H4. |

| H4 | ~4.0 - 4.3 | dd | Coupled to H3 and H5. |

| H5 | ~3.8 - 4.1 | m | Coupled to H4, H6a, and H6b. |

| H6a, H6b | ~4.1 - 4.4 | m | Protons on a carbon adjacent to an oxygen and the tosyl group will be deshielded. |

| Isopropylidene CH₃ | ~1.3 - 1.5 | s, s | Two distinct singlets for the diastereotopic methyl groups of the isopropylidene protector. |

| Tosyl CH₃ | ~2.4 | s | A singlet integrating to 6 protons for the two methyl groups on the tosyl moieties. |

| Tosyl Aromatic H | ~7.3 - 7.4 and ~7.7 - 7.8 | d, d | Two sets of doublets, each integrating to 4 protons, characteristic of a para-substituted benzene ring. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide a carbon count and information about the chemical environment of each carbon atom.

| Carbon(s) | Predicted Chemical Shift (ppm) | Justification |

| C1 | ~70 - 75 | Carbon bearing a primary tosylate. |

| C2 | ~105 - 110 | Ketal carbon of the sorbose ring. |

| C3 | ~75 - 80 | Carbon involved in the isopropylidene ketal. |

| C4 | ~70 - 75 | Carbon bearing a secondary alcohol. |

| C5 | ~65 - 70 | Carbon adjacent to the C6 primary tosylate. |

| C6 | ~68 - 73 | Carbon bearing a primary tosylate. |

| Isopropylidene C(CH₃)₂ | ~110 - 115 | Ketal carbon of the isopropylidene group. |

| Isopropylidene CH₃ | ~25 - 30 | Methyl carbons of the isopropylidene group. |

| Tosyl CH₃ | ~21 | Methyl carbons of the tosyl groups. |

| Tosyl Aromatic C | ~127 - 130 and ~145 | Carbons of the para-substituted benzene rings. |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum.

-

2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlated Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

The Molecular Fingerprint: Mass Spectrometric Analysis

Mass spectrometry provides the molecular weight and valuable structural information through fragmentation analysis. For this compound (Molecular Formula: C₂₂H₂₆O₁₀S₂, Molecular Weight: 514.57 g/mol ), we can predict the key ions that would be observed.[5]

Predicted Mass Spectrum

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight may be observed, especially with soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

Key Fragmentation Pathways:

-

Loss of a Tosyl Group: A prominent fragment would likely correspond to the loss of a tosyl radical (•OTs) or a tosyl group with a hydrogen rearrangement.

-

Cleavage of the Sorbose Ring: Fragmentation of the carbohydrate backbone can occur, leading to smaller, characteristic ions.

-

Loss of the Isopropylidene Group: The loss of acetone from the molecular ion is a possibility.

-

| m/z | Predicted Fragment |

| 515 | [M+H]⁺ (ESI) |

| 537 | [M+Na]⁺ (ESI) |

| 359 | [M - TsO]⁺ |

| 155 | [Tosyl]⁺ |

| 91 | [Tropylium ion from Tosyl]⁺ |

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Ionization: Utilize a soft ionization technique such as ESI or MALDI to minimize fragmentation and observe the molecular ion.

-

Mass Analysis: Acquire the mass spectrum using a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) to obtain accurate mass measurements, which can be used to confirm the elemental composition of the ions.

-

Tandem MS (MS/MS): To confirm fragmentation pathways, select the molecular ion (or a prominent fragment ion) and subject it to collision-induced dissociation (CID) to generate a daughter ion spectrum.

Visualizing the Core Concepts

Molecular Structure

Caption: Synthesis of the target compound from L-sorbose.

Spectroscopic Analysis Workflow

Caption: A logical workflow for the complete spectroscopic analysis.

Conclusion: A Foundation for Future Discovery

The detailed spectroscopic analysis of this compound provides a robust framework for its identification and quality control. Understanding the nuances of its NMR and mass spectra is not merely an academic exercise; it is a critical step in ensuring the integrity of subsequent synthetic transformations. The principles outlined in this guide, from the logic of the synthesis to the interpretation of complex spectral data, are foundational for any researcher working with carbohydrate-based molecules. As the demand for novel therapeutics and advanced materials continues to grow, the ability to confidently characterize these intricate structures will remain an indispensable skill in the chemist's toolkit.

References

-

ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations. Retrieved from [Link]

-

ResearchGate. (2011). The Chemistry of L-Sorbose. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Direct 2,3-O-Isopropylidenation of α-d-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides. Retrieved from [Link]

- Supporting Materials. (n.d.).

-

SJZ Chem-Pharm Co., Ltd. (n.d.). This compound. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations. Retrieved from [Link]

-

TSI Journals. (2009). Selective hydrolysis of terminal isopropylidene ketals- an overview. Retrieved from [Link]

-

ResearchGate. (n.d.). A high yield synthesis of 1,2:5,6-DI-O-isopropylidene-d-mannitol. Retrieved from [Link]

Sources

- 1. Direct 2,3-O-Isopropylidenation of α-d-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scienceopen.com [scienceopen.com]

- 4. Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

The Pivotal Role of L-Sorbose Derivatives in Modern Carbohydrate Chemistry: A Technical Guide for Researchers

Abstract

L-Sorbose, a naturally occurring ketohexose, has emerged from its traditional role as a mere intermediate in Vitamin C synthesis to become a cornerstone chiral building block in contemporary carbohydrate chemistry. This technical guide provides an in-depth exploration of the synthesis, reactivity, and application of L-sorbose and its derivatives. We will delve into its utility as a versatile starting material for the stereoselective synthesis of rare sugars, complex oligosaccharides, and a diverse array of biologically active molecules. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and detailed experimental insights to leverage the unique stereochemistry of L-sorbose in innovative synthetic strategies.

Introduction: L-Sorbose, a Readily Available L-Sugar with Untapped Potential

L-Sorbose is a rare sugar, meaning it is not abundant in nature. However, it is readily produced on an industrial scale through the microbial oxidation of D-sorbitol, a derivative of the ubiquitous D-glucose.[1] This accessibility, a rarity for L-sugars, makes L-sorbose an economically viable and highly valuable starting material for complex chemical synthesis.[1] Its unique stereochemical arrangement, particularly the axial orientation of the C-2 hydroxyl group in its predominant α-pyranose form, offers distinct reactivity and stereocontrol that sets it apart from more common monosaccharides.[1] While its most well-known application is as a key precursor in the Reichstein process for the industrial production of ascorbic acid (Vitamin C), its utility extends far beyond this single transformation.[2][3]

This guide will illuminate the diverse applications of L-sorbose derivatives, showcasing their pivotal role in advancing carbohydrate chemistry and enabling the synthesis of novel therapeutic agents and complex molecular architectures.

L-Sorbose as a Chiral Synthon: A Gateway to Stereochemical Diversity

The inherent chirality of L-sorbose makes it an excellent starting point for the synthesis of enantiomerically pure molecules, a critical aspect of modern drug development and materials science.[4] The strategic manipulation of its functional groups allows for the construction of complex chiral structures with high stereoselectivity.

Protecting Group Strategies: Unlocking Selective Transformations

The selective protection of the hydroxyl groups of L-sorbose is paramount to harnessing its synthetic potential. The formation of acetals, such as the isopropylidene ketals, is a common and effective strategy to differentiate between the various hydroxyl groups.

One of the most versatile and widely used protected derivatives is 2,3:4,6-di-O-isopropylidene-α-L-sorbofuranose . This derivative locks the molecule in a furanose conformation, exposing the C-1 hydroxyl group for further functionalization.

Experimental Protocol: Synthesis of 2,3:4,6-di-O-isopropylidene-α-L-sorbofuranose

Objective: To prepare the di-isopropylidene protected derivative of L-sorbose.

Materials:

-

L-Sorbose

-

Acetone (anhydrous)

-

Antimony pentafluoride (SbF₅) or another suitable Lewis acid

-

Molecular Sieves 3Å

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add L-sorbose (10.0 g) and anhydrous acetone (200 ml).

-

Add a catalytic amount of antimony pentafluoride (65.0 mg).

-

Place a drying tube containing Molecular Sieves 3Å between the reaction vessel and the condenser to maintain anhydrous conditions.

-

Reflux the mixture with stirring in a water bath at 60°C for 6 hours.

-

After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

-

Neutralize the reaction by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extract the product with an organic solvent (e.g., dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by recrystallization or column chromatography to obtain pure 2,3:4,6-di-O-isopropylidene-α-L-sorbofuranose.[5]

Causality Behind Experimental Choices:

-

Acetone as both reactant and solvent: This drives the equilibrium towards the formation of the di-isopropylidene acetal.

-

Lewis acid catalyst (SbF₅): This accelerates the acetal formation by activating the carbonyl group of acetone and the hydroxyl groups of L-sorbose.

-

Molecular Sieves: These are crucial for removing the water generated during the reaction, which would otherwise inhibit the reaction and lead to lower yields.

-

Neutralization with NaHCO₃: This step is essential to quench the acidic catalyst and prevent undesired side reactions during workup.

Synthesis of C-Glycosyl α-Amino Acids via the Passerini Reaction

The aldehyde derived from 2,3:4,6-di-O-isopropylidene-α-L-sorbofuranose is a valuable intermediate for the synthesis of non-proteinogenic amino acids, which are of significant interest in peptidomimetic and drug design. The Passerini reaction, a multicomponent reaction involving an aldehyde, a carboxylic acid, and an isocyanide, provides a powerful tool for the construction of C-glycosyl α-amino acids.[6][7]

Caption: Passerini reaction for the synthesis of C-glycosyl α-amino acid precursors.

Experimental Protocol: Passerini Reaction for the Synthesis of a C-Glycosyl α-Amino Acid Precursor

Objective: To synthesize a dipeptide building block containing a C-glycosyl α-amino acid derived from L-sorbose.

Materials:

-

2,3:4,6-di-O-isopropylidene-α-L-sorbofuranose-derived aldehyde

-

Isocyanide (e.g., from leucine, valine, or phenylalanine)

-

Acetic acid

-

Dichloromethane (DCM, dry)

Procedure:

-

In a flask containing a 0.5 M solution of the L-sorbofuranose-derived aldehyde (1 equivalent) in dry DCM, add acetic acid (1 equivalent).

-

Add the isocyanide component (1 equivalent) dissolved in a small amount of dry DCM.

-

Stir the reaction mixture at room temperature overnight.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to yield the α-acyloxyamide product.[6][7]

Causality Behind Experimental Choices:

-

Multicomponent Reaction: The Passerini reaction allows for the rapid assembly of a complex molecule from three simple starting materials in a single step, which is highly efficient.[8]

-

Aprotic Solvent (DCM): The reaction is typically faster in aprotic solvents.[8]

-

Stoichiometry: Using equimolar amounts of the reactants ensures efficient conversion to the desired product.

L-Sorbose Derivatives in the Synthesis of Biologically Active Molecules

The unique stereochemistry of L-sorbose makes it an ideal starting material for the synthesis of a variety of biologically active molecules, including iminosugars, which are potent glycosidase inhibitors, and nucleoside analogues with antiviral properties.

Iminosugar Synthesis: Potent Glycosidase Inhibitors

Iminosugars are carbohydrate mimetics where the endocyclic oxygen is replaced by a nitrogen atom. They are potent inhibitors of glycosidases, enzymes that play crucial roles in various biological processes, including digestion, viral infection, and cancer metastasis.[8] L-Sorbose can be readily converted into iminosugar C-glycosides, such as derivatives of nojirimycin.[5]

Caption: General synthetic pathway to iminosugars from L-sorbose.

Antitumor Activity of L-Sorbose

Recent studies have unveiled the promising anticancer properties of L-sorbose itself.[2][9][10] Unlike normal cells, many cancer cells exhibit a high rate of glycolysis (the Warburg effect). L-sorbose is taken up by cancer cells via the GLUT5 transporter and is then phosphorylated by ketohexokinase (KHK) to L-sorbose-1-phosphate.[9] This metabolite acts as an inhibitor of hexokinase, a key enzyme in glycolysis, leading to energy deprivation and increased oxidative stress in cancer cells, ultimately triggering apoptosis (programmed cell death).[5][9] Furthermore, L-sorbose has been shown to downregulate KHK-A, a splice variant of KHK that is involved in antioxidant defense mechanisms in cancer cells, making them more susceptible to treatment.[5][9]

Table 1: Mechanism of L-Sorbose Anticancer Activity

| Step | Cellular Event | Consequence for Cancer Cell | Reference |

| Uptake | L-Sorbose enters the cell via the GLUT5 transporter. | Accumulation of L-sorbose within the cancer cell. | [9] |

| Phosphorylation | Ketohexokinase (KHK) phosphorylates L-sorbose to L-sorbose-1-phosphate. | Formation of the active inhibitory metabolite. | [9] |

| Enzyme Inhibition | L-Sorbose-1-phosphate inhibits hexokinase. | Disruption of glycolysis, leading to energy depletion. | [5][9] |

| Oxidative Stress | Impaired glycolysis leads to increased reactive oxygen species (ROS). | Induction of cellular damage and apoptosis. | [9] |

| Downregulation | L-Sorbose downregulates the transcription of KHK-A. | Weakening of the cancer cell's antioxidant defenses. | [5][9] |

L-Sorbose Derivatives in Antiviral Drug Development

The chiral backbone of L-sorbose provides a scaffold for the synthesis of nucleoside analogues, a class of compounds that are widely used as antiviral agents. By modifying the sugar moiety and attaching various nucleobases, novel compounds with potential activity against viruses such as HIV, HBV, and influenza can be developed.[3][6] For example, L-sorbose can serve as a starting material for the synthesis of L-nucleoside analogues, which have shown promising antiviral activities.[9]

Conclusion and Future Perspectives

L-Sorbose has firmly established itself as a versatile and valuable chiral building block in carbohydrate chemistry. Its ready availability and unique stereochemistry provide a powerful platform for the synthesis of a wide range of complex and biologically active molecules. The examples and protocols presented in this guide demonstrate the breadth of its applications, from the construction of non-natural amino acids to the development of potential therapeutic agents.

Future research in this area will likely focus on expanding the library of L-sorbose-derived synthons and exploring their use in the total synthesis of complex natural products. Furthermore, the promising anticancer and potential antiviral properties of L-sorbose and its derivatives warrant further investigation, with the aim of developing novel and more effective therapeutic strategies. As our understanding of the biological roles of carbohydrates continues to grow, the importance of L-sorbose as a key player in the field of chemical glycobiology is set to increase even further.

References

- Investigating L-Sorbose in Cancer Therapy: Mechanisms and Future Potential. (URL not available)

-

The synthesis of oligomers containing alternating C-glycosyl α-amino acids and proteinogenic α. FULIR. [Link]

-

The synthesis of oligomers containing alternating C-glycosyl α-amino acids and proteinogenic α. RSC Publishing. [Link]

-

Identifying Passerini Products Using a Green, Guided-Inquiry, Collaborative Approach Combined with Spectroscopic Lab Techniques. Pendidikan Kimia. [Link]

- Rare sugar L-sorbose exerts antitumor activity by impairing glucose metabolism. (URL not available)

-

Discovery of Novel Neuraminidase Inhibitors by Structure-Based Virtual Screening, Structural Optimization, and Bioassay. NIH. [Link]

-

Rare sugar L-sorbose exerts antitumor activity by impairing glucose metabolism. PubMed. [Link]

-

(PDF) The Chemistry of L-Sorbose. ResearchGate. [Link]

-

Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity. MDPI. [Link]

-

Passerini reaction. Wikipedia. [Link]

-

The 100 facets of the Passerini reaction. PMC - PubMed Central - NIH. [Link]

-

Synthesis of 2',3'-dideoxy-3'-fluoro-L-ribonucleosides as potential antiviral agents from D-sorbitol. Semantic Scholar. [Link]

-

A roadmap to engineering antiviral natural products synthesis in microbes. PMC. [Link]

-

Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads. bioRxiv. [Link]

-

A New, Stereocontrolled Approach to Iminosugar C -Glycosides from l -Sorbose. ResearchGate. [Link]

-

Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity. PMC - NIH. [Link]

-

Facile Synthesis of the Neuraminidase Inhibitor Peramivir. ResearchGate. [Link]

-

Recent progress in chemical approaches for the development of novel neuraminidase inhibitors. PMC - NIH. [Link]

-

(PDF) The Chemistry of L-Sorbose. ResearchGate. [Link]

-

Discovery of Influenza Neuraminidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation of Novel Chemotypes. MDPI. [Link]

-

Design, Synthesis, Antiviral Evaluation, and SAR Studies of New 1-(Phenylsulfonyl)-1H-Pyrazol−4-yl-Methylaniline Derivatives. Frontiers. [Link]

-

Examples of antiviral drugs synthesized from l-ribose and its derivatives. ResearchGate. [Link]

-

A New, Stereocontrolled Approach to Iminosugar C-Glycosides from l-Sorbose. ACS Publications. [Link]

-

N-Alkylated Iminosugar Based Ligands: Synthesis and Inhibition of Human Lysosomal β-Glucocerebrosidase. MDPI. [Link]

-

Chiral pool. Wikipedia. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of influenza neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of 2',3'-dideoxy-3'-fluoro-L-ribonucleosides as potential antiviral agents from D-sorbitol. | Semantic Scholar [semanticscholar.org]

- 6. N-Alkylated Iminosugar Based Ligands: Synthesis and Inhibition of Human Lysosomal β-Glucocerebrosidase [mdpi.com]

- 7. General methods for iminosugar synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Unique Metabolism of a Novel Antiviral l-Nucleoside Analog, 2′-Fluoro-5-Methyl-β-l-Arabinofuranosyluracil: a Substrate for Both Thymidine Kinase and Deoxycytidine Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Evaluation of Novel Iminosugars Prepared from Natural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

mechanism of tosylation and isopropylidenation of L-sorbose

An In-depth Technical Guide to the Synthetic Transformation of L-Sorbose: Mechanisms of Isopropylidenation and Tosylation

Authored by: A Senior Application Scientist

Abstract

L-Sorbose, a naturally occurring ketohexose, serves as a valuable and versatile chiral starting material in synthetic organic chemistry.[1][2][3][4] Its utility is prominently highlighted in the industrial synthesis of Vitamin C (ascorbic acid).[2][5][6][7] The strategic manipulation of its multiple hydroxyl groups is paramount for its conversion into complex, high-value molecules. This guide provides a detailed exploration of two fundamental transformations: the protection of L-sorbose via isopropylidenation to form 2,3:4,6-di-O-isopropylidene-α-L-sorbofuranose, and the subsequent regioselective activation of the C1 hydroxyl group through tosylation. We will delve into the underlying mechanisms, provide field-proven experimental protocols, and explain the critical causality behind the procedural choices, offering researchers a comprehensive resource for leveraging L-sorbose in their synthetic endeavors.

Part 1: Strategic Protection via Di-O-Isopropylidenation

The first critical step in the synthetic manipulation of L-sorbose is the selective protection of its hydroxyl groups. This is necessary to prevent unwanted side reactions and to direct reactivity to a specific site on the molecule. The formation of 2,3:4,6-di-O-isopropylidene-α-L-sorbofuranose is a thermodynamically favored process that effectively masks four of the five hydroxyl groups, leaving the primary C1-OH group accessible for further modification.[8]

The Isopropylidenation Mechanism: A Tale of Rings and Equilibria

In solution, L-sorbose exists in equilibrium between its open-chain keto form and various cyclic pyranose and furanose structures.[1][9] The reaction with acetone in the presence of an acid catalyst, such as sulfuric acid or a Lewis acid like tin(II) chloride, drives the equilibrium towards the formation of the α-L-sorbofuranose ring structure.[1][10][11] This five-membered furanose ring presents two pairs of cis-diols (C2-C3 and C4-C6, after ring formation), which are sterically well-disposed to react with acetone to form stable five-membered dioxolane rings (the isopropylidene groups).[11]

The mechanism proceeds as follows:

-

Acid Catalysis: The acid catalyst protonates the carbonyl oxygen of acetone, increasing its electrophilicity.

-

Hemiketal Formation & Cyclization: A hydroxyl group of L-sorbose attacks the protonated acetone to form a hemiketal. This process occurs intramolecularly to favor the furanose ring and then intermolecularly with external acetone molecules at the diol sites.

-

Water Elimination: A second protonation of a hydroxyl group on the hemiketal intermediate leads to the elimination of water, forming a stabilized oxocarbenium ion.

-

Acetal Formation: The adjacent hydroxyl group of the diol pair attacks the oxocarbenium ion, and subsequent deprotonation yields the stable five-membered dioxolane ring (the isopropylidene acetal). This process occurs for both the 2,3- and 4,6-hydroxyl pairs.

The use of a dehydrating agent or removal of water is crucial to drive the reaction to completion, in accordance with Le Châtelier's principle.[11]

Visualization: Isopropylidenation of L-Sorbose

Caption: Mechanism for the formation of di-O-isopropylidene-L-sorbofuranose.

Experimental Protocol: Synthesis of 2,3:4,6-di-O-isopropylidene-α-L-sorbofuranose

This protocol is a robust method for achieving high yields of the desired protected sorbose derivative.[12]

-

Reaction Setup: To a flask containing 200 mL of acetone, add 10.0 g of L-sorbose.

-

Catalyst Addition: Introduce a catalytic amount of a suitable acid. While traditional methods use concentrated sulfuric acid, Lewis acids like antimony pentafluoride (65.0 mg) or tin(II) chloride can offer improved yields and milder conditions.[10][12]

-

Reaction Conditions: The mixture is stirred and refluxed (approx. 60°C) for 6 hours.[12] To drive the equilibrium, it is advantageous to interpose a drying agent, such as Molecular Sieves (3A), between the reaction vessel and the condenser to remove the water formed during the reaction.[12]

-

Work-up and Purification: After the reaction is complete (monitored by TLC), the mixture is cooled and neutralized with a base (e.g., sodium bicarbonate solution). The solvent is removed under reduced pressure, and the residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the crystalline product.

| Parameter | Value | Reference |

| Starting Material | L-Sorbose | [12] |

| Reagents | Acetone, Antimony Pentafluoride (cat.) | [12] |

| Reaction Time | 6 hours | [12] |

| Temperature | 60°C (Reflux) | [12] |

| Typical Yield | ~82% | [12] |

Part 2: Regioselective Activation via Tosylation

With the 2,3,4, and 6 positions blocked by isopropylidene groups, the primary hydroxyl group at C1 of 2,3:4,6-di-O-isopropylidene-α-L-sorbofuranose is now primed for selective functionalization. Tosylation is the method of choice for converting this sterically accessible primary alcohol into an excellent leaving group, p-toluenesulfonate (tosylate, OTs).[13][14][15] This transformation is a cornerstone for subsequent nucleophilic substitution reactions.[13][16]

The Tosylation Mechanism: Activating the C1-Hydroxyl

The reaction involves treating the protected sorbose derivative with p-toluenesulfonyl chloride (TsCl) in the presence of a non-nucleophilic base, typically pyridine or triethylamine.[16][17][18]

-

Nucleophilic Attack: The oxygen atom of the primary C1-hydroxyl group acts as a nucleophile, attacking the highly electrophilic sulfur atom of tosyl chloride.[14][19][20]

-

Chloride Displacement: This attack leads to the displacement of the chloride ion.

-

Deprotonation: The base (e.g., pyridine) then removes the proton from the now-positively charged oxonium ion, yielding the neutral tosylate ester and pyridinium chloride.[17][19]

A crucial aspect of this mechanism is that the C1-O bond is not broken during the reaction.[17][21] The reaction occurs at the sulfur center of TsCl. Consequently, the stereochemistry at the C1 carbon is fully retained. The primary hydroxyl group is targeted due to its lower steric hindrance compared to any remaining secondary or tertiary hydroxyls, ensuring high regioselectivity.[13]

Visualization: Tosylation of the C1-Hydroxyl Group

Caption: Mechanism for the regioselective tosylation of the C1-hydroxyl group.

Experimental Protocol: Synthesis of 1-O-Tosyl-2,3:4,6-di-O-isopropylidene-α-L-sorbofuranose

This procedure details the selective tosylation of the primary alcohol. A similar procedure is used for other partially protected sorbose derivatives.[22][23]

-

Reaction Setup: Dissolve the starting material, 2,3:4,6-di-O-isopropylidene-α-L-sorbofuranose (1.0 eq.), in a dry solvent such as dichloromethane (DCM) or pyridine under an inert atmosphere (e.g., nitrogen or argon).[16]

-

Reagent Addition: Cool the solution to 0°C in an ice bath. Add triethylamine (1.5 eq.) or pyridine (used as solvent) followed by the dropwise addition of p-toluenesulfonyl chloride (1.2 eq.).[16] The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can accelerate the reaction.[22]

-

Reaction Conditions: Stir the reaction at 0°C for 4 hours, then allow it to warm to room temperature and stir for an additional 2-24 hours, monitoring progress by TLC.[16][22]

-

Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with DCM.[16] Wash the combined organic layers successively with dilute HCl (to remove pyridine/triethylamine), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure tosylated compound.[16]

| Parameter | Value | Reference |

| Starting Material | 2,3:4,6-di-O-isopropylidene-α-L-sorbofuranose | [16] |

| Reagents | p-Toluenesulfonyl chloride, Pyridine or Et₃N | [16] |

| Solvent | Dichloromethane (DCM) or Pyridine | [16] |

| Temperature | 0°C to Room Temperature | [16] |

| Key Outcome | Conversion of C1-OH to C1-OTs | [13] |

Conclusion

The sequential isopropylidenation and tosylation of L-sorbose are powerful and reliable synthetic strategies that pave the way for a multitude of further chemical transformations. The protection of the C2, C3, C4, and C6 hydroxyls via acetal formation allows for the precise and regioselective activation of the primary C1 hydroxyl group. Understanding the mechanisms behind these reactions—the acid-catalyzed equilibrium for isopropylidenation and the base-mediated nucleophilic substitution for tosylation—is crucial for optimizing reaction conditions and achieving high yields. These foundational techniques unlock the potential of L-sorbose as a chiral building block for synthesizing complex molecules, including novel iminosugars and other biologically active compounds.[4][24]

References

-

Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2,3:4,6-di-O-isopropylidene-α-L-sorbofuranose. Retrieved from [Link]

-

ResearchGate. (2012). What is the role and mechanism of action of tosyl chloride in organic synthesis?. Retrieved from [Link]

-

Zebiri, I., Balieu, S., Guilleret, A., Reynaud, R., & Haudrechy, A. (2011). The Chemistry of L-Sorbose. European Journal of Organic Chemistry, 2011(15), 2905–2910. Retrieved from [Link]

-

D'Errico, S., Gatti, F., & D'Andrea, P. (2020). Catalytic, Regioselective Sulfonylation of Carbohydrates with Dibutyltin Oxide under Solvent-Free Conditions. Molecules, 25(21), 5183. Retrieved from [Link]

-

Ashenhurst, J. (2015, March 10). Tosylates And Mesylates. Master Organic Chemistry. Retrieved from [Link]

-

OrgoSolver. (n.d.). Alcohol Reactions: Tosylation (TsCl/pyridine) and Common Follow-Ups. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2015, October 5). Alcohol to Tosylate Mechanism With Tosyl Chloride and Pyridine 033 [Video]. YouTube. Retrieved from [Link]

- Bollenback, G. N. (1986). U.S. Patent No. 4,623,721. Washington, DC: U.S. Patent and Trademark Office.

-

Dikkala, P. K., et al. (2023). Copper(II) Trifluoromethanesulfonate as an Efficient, Versatile, and Dual-Purpose Catalyst for the Regioselective Acetylation of l-Sorbose under Neat and Solvent-Directed Conditions. ACS Omega. Retrieved from [Link]

-

Wikipedia. (n.d.). Sorbose. Retrieved from [Link]

-

De Wulf, P., Soetaert, W., Vandamme, E. J. (2000). Optimized synthesis of L-sorbose by C(5)-dehydrogenation of D-sorbitol with Gluconobacter oxydans. Biotechnology and Bioengineering, 69(3), 339-43. Retrieved from [Link]

-

Journal of Chemistry Letters. (2024). Exploring Controlled Synthesis for Green Production of Mono-tosylates from Diols and Glycols in Undergraduate Research. Journal of Chemistry Letters, 5, 152-158. Retrieved from [Link]

-

ResearchGate. (2000). Optimized synthesis of L-sorbose by C-5-dehydrogenation of D-Sorbitol with Gluconobacter oxydans. Retrieved from [Link]

- Henkel Kgaa. (1995). EP Patent No. 0643067A1. European Patent Office.

-

Taber, D. F. (2005, March 21). Rare Sugars Are Now Readily Available Chiral Pool Starting Materials. Organic Chemistry Highlights. Retrieved from [Link]

-

ResearchGate. (n.d.). Relationship of L-sorbose (1) starting material to title compound (2).... Retrieved from [Link]

-

O'Brien, J. L., et al. (2013). 1-O-Benzyl-2,3-O-isopropylidene-6-O-tosyl-α-l-sorbofuranose. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 7), o1069–o1070. Retrieved from [Link]

-

ResearchGate. (2008). Sulfuric Acid Immobilized on Silica: An Efficient Reusable Catalyst for the Synthesis of O-Isopropylidene Sugar Derivatives. Retrieved from [Link]

-

Jarosz, S., et al. (2006). 2,3:4,6-Di-O-isopropylidene-α-l-sorbofuranose and 2,3-O-isopropylidene-α-l-sorbofuranose. Acta Crystallographica Section C, 62(Pt 10), o591–o594. Retrieved from [Link]

-

Godin, G., et al. (2004). A New, Stereocontrolled Approach to Iminosugar C-Glycosides from l-Sorbose. Organic Letters, 6(19), 3253–3256. Retrieved from [Link]

-

Al-Mughaid, H., et al. (2002). D-Fructose-L-sorbose interconversions. Access to 5-thio-D-fructose and interaction with the D-fructose transporter, GLUT5. Bioorganic & Medicinal Chemistry Letters, 12(9), 1323-6. Retrieved from [Link]

-

Kabalka, G. W., et al. (2006). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Molecules, 11(4), 240–243. Retrieved from [Link]

-

Lei, A., & Lu, X. (2000). A Facile Highly Regio- and Stereoselective Preparation of N-Tosyl Allylic Amines from Allylic Alcohols and Tosyl Isocyanate via Palladium(II)-Catalyzed Aminopalladation-Heteroatom Elimination. Organic Letters, 2(15), 2357-2360. Retrieved from [Link]

-

ResearchGate. (n.d.). Consideration of selectivity in tosylation of alcohols in the absence of KOH. Retrieved from [Link]

-

Quora. (2016). What happens when you mix acetone and sulphuric acid?. Retrieved from [Link]

-

Quora. (2018). What happens when acetone is heated with concentrated H2SO4?. Retrieved from [Link]

-

PubMed. (2022). High Yield of L-Sorbose via D-Glucose Isomerization in Ethanol over a Bifunctional Titanium-Boron-Beta Zeolite. Angewandte Chemie International Edition, 61(10), e202115689. Retrieved from [Link]

-

Harper, T. (2024, February 14). Organic Chemistry - Reactions of Alcohols | Tosylation and Halogenation [Video]. YouTube. Retrieved from [Link]

- CPC International Inc. (1973). U.S. Patent No. 3,723,412. Washington, DC: U.S. Patent and Trademark Office.

-

National Center for Biotechnology Information. (n.d.). L-Sorbose. PubChem Compound Database. Retrieved from [Link]

-

Chem Survival. (2018, September 20). 12.5c Formation of Tosylate Esters [Video]. YouTube. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Sorbose - Wikipedia [en.wikipedia.org]

- 3. Rare Sugars Are Now Readily Available Chiral Pool Starting Materials [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Optimized synthesis of L-sorbose by C(5)-dehydrogenation of D-sorbitol with Gluconobacter oxydans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. L- (-)-Sorbose for biotechnological purposes, = 98.0 HPLC sum of enantiomers 87-79-6 [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. US4623721A - Synthesis of L-fructose and derivatives thereof - Google Patents [patents.google.com]

- 11. EP0643067A1 - Method for the preparation of sugar acetonides - Google Patents [patents.google.com]

- 12. prepchem.com [prepchem.com]

- 13. researchgate.net [researchgate.net]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. jchemlett.com [jchemlett.com]

- 16. organic-synthesis.com [organic-synthesis.com]

- 17. orgosolver.com [orgosolver.com]

- 18. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]

- 19. m.youtube.com [m.youtube.com]

- 20. m.youtube.com [m.youtube.com]

- 21. m.youtube.com [m.youtube.com]

- 22. benchchem.com [benchchem.com]

- 23. 1-O-Benzyl-2,3-O-isopropylidene-6-O-tosyl-α-l-sorbofuranose - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

Unraveling the Enigma: A Technical Guide to the Molecular Scaffolding of C22H26O10S2

To our valued audience of researchers, scientists, and drug development professionals:

This document serves as a comprehensive technical guide into the molecular landscape of the compound designated by the formula C22H26O10S2 , with a corresponding molecular weight of approximately 514.57 g/mol . The following sections will delve into the structural characterization, potential synthesis methodologies, and prospective applications of this molecule, particularly within the realm of therapeutic development. Our objective is to provide a foundational resource that is both technically robust and practically insightful, grounded in established scientific principles.

Part 1: Structural Elucidation and Physicochemical Properties

A thorough analysis of the molecular formula C22H26O10S2 suggests a complex organic structure. The presence of 22 carbon and 26 hydrogen atoms indicates a significant hydrocarbon backbone, likely incorporating both aromatic and aliphatic features. The ten oxygen atoms point towards the existence of multiple functional groups such as hydroxyls, ethers, esters, or carboxylic acids. The inclusion of two sulfur atoms is particularly noteworthy, suggesting the presence of thioethers, disulfides, sulfonates, or other sulfur-containing moieties which can significantly influence the molecule's reactivity and biological activity.

Table 1: Calculated Physicochemical Properties of C22H26O10S2

| Property | Predicted Value | Significance in Drug Development |

| Molecular Weight | 514.57 g/mol | Influences absorption, distribution, metabolism, and excretion (ADME) properties. |

| Hydrogen Bond Donors | Variable (dependent on structure) | Key for target binding and solubility. |

| Hydrogen Bond Acceptors | Variable (dependent on structure) | Crucial for molecular recognition and solubility. |

| LogP (Octanol-Water Partition Coefficient) | Variable (dependent on structure) | Predicts lipophilicity and membrane permeability. |

| Topological Polar Surface Area (TPSA) | Variable (dependent on structure) | Correlates with drug transport and bioavailability. |

Spectroscopic Characterization Workflow

The definitive identification and structural confirmation of C22H26O10S2 would necessitate a multi-faceted spectroscopic approach. The following details a standard workflow for the characterization of a novel organic compound.

Experimental Protocol: Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To identify the number and types of protons, their chemical environments, and spin-spin coupling patterns.

-

¹³C NMR: To determine the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons, elucidating the complete molecular skeleton.

-

-

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and exact molecular weight.

-

Tandem Mass Spectrometry (MS/MS): To induce fragmentation and obtain structural information from the resulting fragment ions.

-

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., O-H, C=O, S=O).

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To probe for the presence of chromophores, such as aromatic rings or conjugated systems.

Caption: Workflow for Spectroscopic Characterization.

Part 2: Synthetic Strategies and Methodologies

The synthesis of a molecule with the complexity of C22H26O10S2 would likely involve a multi-step convergent or linear approach. The choice of strategy would depend on the identified core scaffold and the nature of the functional groups.

Retrosynthetic Analysis

A retrosynthetic approach would be employed to deconstruct the target molecule into simpler, commercially available starting materials. Key disconnections would likely be made at ester, ether, or carbon-sulfur bonds.

Caption: Generalized Retrosynthetic Approach.

Key Synthetic Reactions

The construction of the C22H26O10S2 scaffold could involve a variety of modern synthetic reactions. For instance, the formation of carbon-sulfur bonds might be achieved through nucleophilic substitution with a thiol or via transition-metal-catalyzed cross-coupling reactions. The stereochemistry of the molecule, if applicable, would need to be carefully controlled using chiral auxiliaries, asymmetric catalysis, or by starting from a chiral pool.

Experimental Protocol: Illustrative C-S Bond Formation

-

Reactant Preparation: Dissolve the appropriate carbon-based electrophile (e.g., an alkyl halide) in a suitable aprotic solvent (e.g., DMF or acetonitrile).

-

Thiolate Formation: Add a sulfur-based nucleophile (e.g., a thiol) and a non-nucleophilic base (e.g., cesium carbonate or sodium hydride) to the reaction mixture at 0 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for a designated period, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup and Purification: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Part 3: Potential Applications in Drug Discovery and Development

While the specific biological activity of C22H26O10S2 is yet to be determined, its structural features suggest several potential avenues for investigation in drug development. The presence of multiple hydrogen bond donors and acceptors, along with a significant molecular framework, provides the basis for potential high-affinity binding to biological targets.

Target Identification and Validation

The initial step in exploring the therapeutic potential of C22H26O10S2 would involve high-throughput screening against a panel of validated biological targets, such as enzymes (e.g., kinases, proteases) or receptors (e.g., G-protein coupled receptors).

Caption: The Drug Discovery and Development Pipeline.

Mechanism of Action Studies

Should a "hit" be identified from screening, subsequent studies would focus on elucidating the mechanism of action. This would involve a combination of in vitro biochemical and cell-based assays, as well as in vivo animal models. Techniques such as surface plasmon resonance (SPR) could be used to determine binding kinetics, while cellular thermal shift assays (CETSA) could confirm target engagement in a cellular context.

References

Due to the hypothetical nature of a specific, unnamed compound with the molecular formula C22H26O10S2, direct references to its synthesis or biological activity are not available. The methodologies and principles described are based on established practices in organic chemistry and drug discovery, which are supported by a vast body of scientific literature. For foundational knowledge in these areas, the following sources are recommended:

-

Spectroscopic Identification of Organic Compounds. Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). John Wiley & Sons. [Link]

-

Modern Organic Synthesis. Zweiful, G., Nantz, M. H., & Somfai, P. (2017). Wiley. [Link]

-

The Organic Chemistry of Drug Design and Drug Action. Silverman, R. B., & Holladay, M. W. (2014). Academic Press. [Link]

Methodological & Application

Application Notes & Protocols: The Strategic Use of 2,3-O-Isopropylidene-1,6-ditosyl-L-sorbose as a Versatile Chiral Precursor

Abstract

This guide provides an in-depth exploration of 2,3-O-Isopropylidene-1,6-ditosyl-L-sorbose, a pivotal chiral building block derived from the readily available monosaccharide, L-sorbose. We delve into its synthesis, strategic applications, and provide detailed, field-proven protocols for its use in advanced organic synthesis. The unique structural architecture of this precursor, featuring a stereochemically defined core, a selectively protected diol, and two highly reactive primary tosylates, makes it an exceptional starting material for constructing complex chiral molecules, including novel ligands for asymmetric catalysis, iminosugar analogues, and macrocyclic structures. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the chiral pool for efficient and stereocontrolled synthesis.

Introduction: Harnessing the Chiral Pool with L-Sorbose

The principle of "chiral pool synthesis" involves utilizing naturally occurring, enantiomerically pure compounds as starting materials to impart chirality to synthetic targets.[1][2] Carbohydrates, often referred to as "chiral templates," are particularly valuable in this regard due to their low cost, ready availability, and dense functionalization with multiple, stereochemically defined centers.[3][4]

Among these, L-sorbose, a ketohexose, stands out as a versatile and underexploited precursor.[5] While its industrial significance is cemented in the Reichstein process for Vitamin C synthesis, its potential in fine chemical and pharmaceutical synthesis is vast. The strategic modification of L-sorbose leads to powerful intermediates, chief among them being this compound.

This derivative is engineered for synthetic utility:

-

Defined Stereochemistry: The rigid furanose ring, derived from L-sorbose, provides a fixed stereochemical scaffold.

-

Orthogonal Protection: The isopropylidene group (acetonide) selectively protects the cis-diol at the C2 and C3 positions, masking them from reaction while leaving other hydroxyl groups available for functionalization.[6][7]

-

Dual Activation: The primary hydroxyl groups at C1 and C6 are converted to tosylates. The p-toluenesulfonyl (tosyl) group is an outstanding leaving group, activating these positions for nucleophilic substitution (SN2) reactions, which typically proceed with high efficiency and inversion of configuration if the reaction is at a chiral center.

This combination of features allows for the precise and predictable introduction of new functionalities, making it a cornerstone for the synthesis of diverse, high-value chiral molecules.

Synthesis of the Chiral Precursor

The preparation of this compound is a robust two-step process. The causality behind this sequence is critical: selective protection of the C2 and C3 hydroxyls is performed first to prevent their undesired tosylation in the subsequent step.

Step 1: Selective Protection via Isopropylidenation

The formation of the 2,3-O-isopropylidene acetal is achieved by reacting L-sorbose with an acetone equivalent, typically 2,2-dimethoxypropane or acetone itself, under acidic catalysis. The reaction favors the formation of the five-membered furanose ring, which presents the C2 and C3 hydroxyls in a cis orientation, ideal for forming the five-membered ring of the isopropylidene ketal.

Protocol 1: Synthesis of 2,3-O-Isopropylidene-L-sorbofuranose

-

Materials:

-

L-Sorbose (1.0 eq)

-

Acetone (anhydrous, ~15-20 mL per gram of sorbose)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 eq)

-

Triethylamine (TEA) or saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, reflux condenser, rotary evaporator.

-

-

Procedure:

-

Suspend L-sorbose in anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer.

-

Add p-TsOH·H₂O to the suspension. The choice of a catalytic amount of a strong acid is crucial; excess acid can lead to degradation and side reactions.

-

Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 9:1 Dichloromethane:Methanol mobile phase) until the starting material is consumed (typically 4-8 hours). The product will have a higher Rf value than the highly polar L-sorbose.

-

Upon completion, quench the reaction by adding triethylamine or washing with a saturated sodium bicarbonate solution to neutralize the acid catalyst. This step is vital to prevent acid-catalyzed deprotection during workup.

-

Remove the acetone under reduced pressure using a rotary evaporator.

-

Partition the resulting residue between water and ethyl acetate. Extract the aqueous layer 2-3 times with ethyl acetate.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

-

Purification via flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) affords the pure 2,3-O-Isopropylidene-L-sorbofuranose.

-

Step 2: Dit-osylation of Primary Hydroxyls

With the C2 and C3 diol protected, the primary C1 and C6 hydroxyls are selectively activated. Tosylation is a classic method for converting alcohols into excellent leaving groups.[8] The reaction is typically performed in pyridine, which acts as both a solvent and a base to neutralize the HCl generated, or in dichloromethane with a non-nucleophilic base like triethylamine and a catalyst such as 4-dimethylaminopyridine (DMAP).[9]

Protocol 2: Synthesis of 2,3-O-Isopropylidene-1,6-ditosyl-L-sorbofuranose

-

Materials:

-

2,3-O-Isopropylidene-L-sorbofuranose (1.0 eq)

-

p-Toluenesulfonyl chloride (TsCl) (2.2-2.5 eq)

-

Pyridine (anhydrous, solvent)

-

Dichloromethane (DCM, for workup)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice bath, magnetic stirrer, rotary evaporator.

-

-

Procedure:

-

Dissolve the starting material in anhydrous pyridine in a flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath. The low temperature helps to control the exothermic reaction and minimize side products.

-

Add TsCl portion-wise to the stirred solution, ensuring the temperature remains below 5 °C. Using a slight excess of TsCl ensures complete conversion of both primary alcohols.

-

After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir overnight (or until TLC indicates completion).

-

Quench the reaction by slowly adding cold water.

-

Extract the mixture with DCM (3x). The organic layer will contain the product.

-

Wash the combined organic layers sequentially with cold 1 M HCl (to remove pyridine), water, saturated sodium bicarbonate solution, and finally brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product is typically a solid or a thick oil. Recrystallization (e.g., from ethanol or ethyl acetate/hexane) often yields the pure this compound as a white crystalline solid.[10]

-

| Parameter | Step 1: Isopropylidenation | Step 2: Dit-osylation |

| Key Reagents | L-Sorbose, Acetone, p-TsOH | 2,3-O-Isopropylidene-L-sorbofuranose, TsCl, Pyridine |

| Typical Yield | 75-85% | 80-90% |

| Solvent | Acetone | Pyridine |

| Temperature | Room Temperature | 0 °C to Room Temperature |

| Workup | Neutralization, Extraction | Acid/Base Washes, Extraction |

| Purification | Column Chromatography | Recrystallization |

Table 1: Summary of Synthetic Protocol Parameters.

Applications in Asymmetric Synthesis

The true value of this compound lies in its utility as a divergent precursor. The two tosylate groups can be displaced by a wide range of nucleophiles, leading to a variety of chiral structures.

Synthesis of Chiral Ligands

Chiral ligands are the cornerstone of asymmetric catalysis.[] The L-sorbose scaffold is an excellent platform for designing new ligands. For example, the ditosylate can be converted into chiral diamines or amino alcohols, which are privileged ligand classes for many metal-catalyzed reactions.[12][13]

Protocol 3: General Procedure for SN2 Displacement with Sodium Azide

-

Rationale: Sodium azide is an excellent nucleophile for displacing tosylates. The resulting diazide is a stable intermediate that can be readily reduced to the corresponding diamine.

-

Procedure:

-

Dissolve the ditosylate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

-

Add sodium azide (NaN₃) (2.5-3.0 eq).

-

Heat the mixture to 80-90 °C and stir until TLC shows complete consumption of the starting material.

-

Cool to room temperature, pour into water, and extract with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over MgSO₄, and concentrate to yield the 1,6-diazido product, which can often be used in the next step without further purification.

-

Synthesis of Iminosugar Analogues

Iminosugars are carbohydrate mimetics where the endocyclic oxygen is replaced by a nitrogen atom. They are potent inhibitors of glycosidases and have therapeutic potential. The ditosylate can serve as a precursor to C-branched iminosugars or related nitrogen-containing heterocycles. A common strategy involves displacing one tosylate, modifying the other end of the molecule to install a nitrogen nucleophile, and then performing an intramolecular cyclization. The synthesis of deoxynojirimycin (DNJ) derivatives from L-sorbose illustrates the utility of this carbohydrate as a starting point for such targets.[4]

Access to Rare Sugars and Derivatives

L-sorbose can be a gateway to other rare sugars, such as L-fructose. For instance, selective reduction of the C2 ketone and manipulation of the tosylated positions can lead to valuable L-fructose derivatives. These have been used to prepare highly effective ketone catalysts for the asymmetric epoxidation of olefins, demonstrating a powerful application of chiral pool synthesis.[14]

Trustworthiness and Self-Validation

Every protocol described is designed as a self-validating system. The success of each step can be rigorously confirmed using standard analytical techniques:

-

Thin Layer Chromatography (TLC): Essential for monitoring reaction progress. A successful reaction will show the disappearance of the starting material spot and the appearance of a new product spot with a different Rf.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Confirms the presence of the isopropylidene group (two singlets around 1.3-1.5 ppm), the tosyl groups (aromatic protons ~7.4-7.8 ppm and a methyl singlet ~2.4 ppm), and the shifts in protons adjacent to the newly functionalized C1 and C6 positions.

-

¹³C NMR: Provides definitive evidence of the carbon skeleton and the presence of all functional groups.

-

-

Mass Spectrometry (MS): Confirms the molecular weight of the synthesized products, verifying that the desired transformation has occurred.

-

Polarimetry: Measures the specific rotation [α]D. As the chiral molecule is modified, the specific rotation will change in a predictable way, confirming the retention of enantiopurity and successful transformation.

By employing these analytical methods at each stage, a researcher can proceed with confidence, ensuring the integrity of the material before committing it to subsequent, often costly, synthetic steps.

Conclusion

This compound is more than just a protected sugar; it is a strategically designed chiral synthon that opens a gateway to a diverse array of complex molecules. Its straightforward, two-step synthesis from an inexpensive starting material makes it an economically viable and powerful tool. The protocols and applications outlined in this guide provide a robust framework for researchers to confidently employ this precursor in their own synthetic endeavors, accelerating the discovery and development of new chiral ligands, therapeutic agents, and other high-value chemical entities.

References

-

PrepChem. Synthesis of 2,3:4,6-di-O-isopropylidene-α-L-sorbofuranose. PrepChem.com. [Link]

-

Tamayo, J. A., et al. (2023). Synthesis of chiral β-amino alcohol ligands with L-sorbopyranose structures. ResearchGate. [Link]

-

López-Delgado, F. J., et al. (2023). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Molecules, 28(15), 5729. National Center for Biotechnology Information. [Link]

-

Denizet, A., et al. (2023). Chiral Pool Synthesis: Starting From Amino-Acids, Hydroxy-Acids, and Sugars. ResearchGate. [Link]

-

Taber, D. (2005). Rare Sugars Are Now Readily Available Chiral Pool Starting Materials. Organic Chemistry Highlights. [Link]

-

O'Brien, J. L., & Murphy, P. V. (2013). Relationship of L-sorbose (1) starting material to title compound (2) and deoxynojirimycin (DNJ) (3). ResearchGate. [Link]

-

Joshi, B. V., et al. (2008). Synthesis of ethyl (1S,2R,3S,4S,5S)-2,3-O-(isopropylidene)-4-hydroxy-bicyclo[3.1.0]hexane-carboxylate from L-ribose: a versatile chiral synthon for preparation of adenosine and P2 receptor ligands. Nucleosides, Nucleotides & Nucleic Acids, 27(3), 279-91. PubMed. [Link]

-

Organic Syntheses. A. Dimethyl 2,3-O-isopropylidene-L-tartrate. Organic Syntheses Procedure. [Link]

-

Wang, Z. X., et al. (2007). Practical synthesis of an L-fructose-derived ketone catalyst for asymmetric epoxidation of olefins. The Journal of Organic Chemistry, 72(10), 3729-35. PubMed. [Link]

-

University of Liverpool. Asymmetric synthesis - Pure enantiomers from Nature: the chiral pool and chiral induction. University of Liverpool Handout. [Link]

-

The Royal Society of Chemistry. General procedure for alcohol tosylation. Experimental Supporting Information. [Link]

-